{[4-Ethoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetonitrile
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Overview
Description
2-{[4-ETHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is a chemical compound known for its potential applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with ethoxy and morpholinyl groups, and an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ETHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Substitution Reactions: The ethoxy and morpholinyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4-ETHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-{[4-ETHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-ETHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features and is known for its herbicidal activity.
Isoproturon: Another triazine derivative with herbicidal properties.
Uniqueness
2-{[4-ETHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ACETONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N5O3 |
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Molecular Weight |
265.27 g/mol |
IUPAC Name |
2-[(4-ethoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]acetonitrile |
InChI |
InChI=1S/C11H15N5O3/c1-2-18-10-13-9(16-4-7-17-8-5-16)14-11(15-10)19-6-3-12/h2,4-8H2,1H3 |
InChI Key |
XJKRQYQBTMDMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N2CCOCC2)OCC#N |
Origin of Product |
United States |
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